3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylaniline
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Overview
Description
3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylaniline is a complex organic compound that features a pyrazole ring, an azetidine ring, and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylaniline typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Azetidine Ring Formation: The azetidine ring can be formed by cyclization reactions involving appropriate precursors, such as amino alcohols or halogenated amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Oxidized pyrazole derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Substituted pyrazole derivatives.
Scientific Research Applications
3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylaniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme activity or protein-protein interactions.
Mechanism of Action
The mechanism of action of 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for various functional groups, allowing the compound to modulate the activity of its targets . The azetidine ring can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline .
- 4-Bromo-1-methyl-1H-pyrazole .
- 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-N’-[(Z)-(3,5-dichloro-2-nitrophenyl)methylene]propanehydrazide .
Uniqueness
3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylaniline is unique due to its combination of a pyrazole ring, an azetidine ring, and a dimethylaniline moiety. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C16H19BrN4O |
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Molecular Weight |
363.25 g/mol |
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
InChI |
InChI=1S/C16H19BrN4O/c1-19(2)15-5-3-4-13(6-15)16(22)20-8-12(9-20)10-21-11-14(17)7-18-21/h3-7,11-12H,8-10H2,1-2H3 |
InChI Key |
VQYLKNQOVDYWCK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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